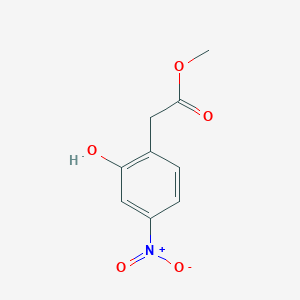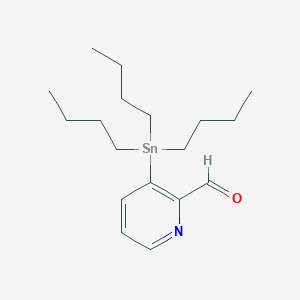
3-Tributylstannanyl-pyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tributylstannyl)picolinaldehyde is an organotin compound that features a picolinaldehyde moiety bonded to a tributylstannyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tributylstannyl)picolinaldehyde typically involves the reaction of picolinaldehyde with tributyltin hydride. One common method includes the use of a palladium-catalyzed coupling reaction. For instance, the reaction of picolinaldehyde with tributyltin chloride in the presence of a palladium catalyst and a suitable base can yield 3-(tributylstannyl)picolinaldehyde .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
3-(Tributylstannyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used to replace the tributylstannyl group.
Major Products Formed
Oxidation: Picolinic acid.
Reduction: 3-(tributylstannyl)picolinyl alcohol.
Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.
科学研究应用
3-(Tributylstannyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 3-(tributylstannyl)picolinaldehyde involves its ability to participate in radical reactions due to the presence of the tributylstannyl group. This group can donate a hydrogen atom, facilitating radical chain reactions. The picolinaldehyde moiety can interact with various molecular targets, including enzymes and receptors, through its aldehyde functional group .
相似化合物的比较
Similar Compounds
Picolinaldehyde: Lacks the tributylstannyl group, making it less reactive in radical reactions.
Tributyltin hydride: Contains the tributylstannyl group but lacks the picolinaldehyde moiety, limiting its applications in organic synthesis.
Nicotinaldehyde: Similar structure but with the aldehyde group in a different position on the pyridine ring.
Uniqueness
3-(Tributylstannyl)picolinaldehyde is unique due to the combination of the picolinaldehyde moiety and the tributylstannyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in organic synthesis .
属性
分子式 |
C18H31NOSn |
|---|---|
分子量 |
396.2 g/mol |
IUPAC 名称 |
3-tributylstannylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-3-1-2-4-7-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |
InChI 键 |
WVXILALXQAVXBE-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)
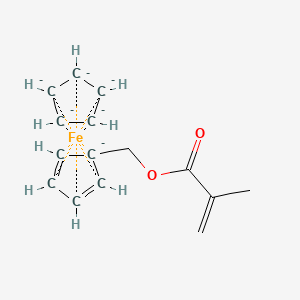
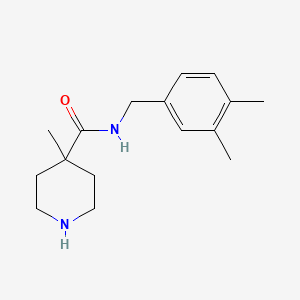
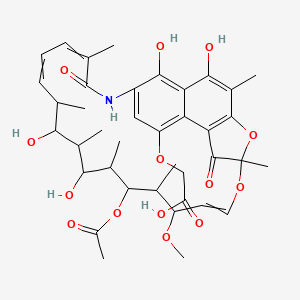
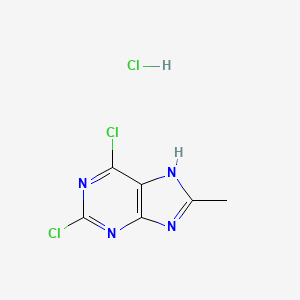
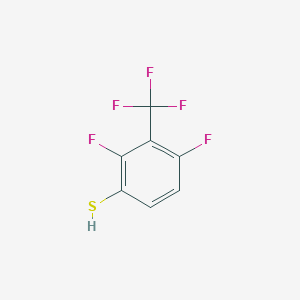
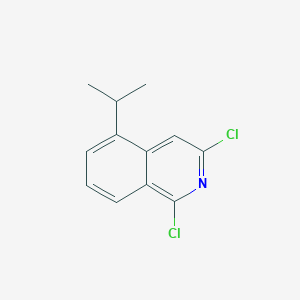
![2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)
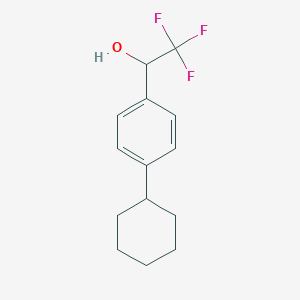
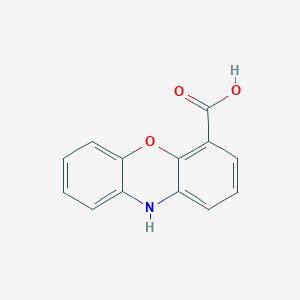
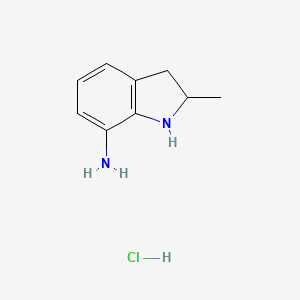
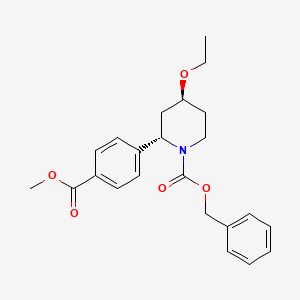
![5-Oxaspiro[2.5]oct-6-en-8-one](/img/structure/B13906367.png)
